molecular formula C8H12BrN3 B7981900 3-bromo-1-cyclohexyl-1H-1,2,4-triazole

3-bromo-1-cyclohexyl-1H-1,2,4-triazole

Cat. No.: B7981900
M. Wt: 230.11 g/mol
InChI Key: YJQMGWQFGMVEIP-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclohexyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at position 3 and a cyclohexyl group at position 1. Triazole derivatives are pivotal in medicinal and materials chemistry due to their diverse bioactivities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The bromine atom enhances reactivity, enabling cross-coupling reactions for further functionalization, while the cyclohexyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-bromo-1-cyclohexyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMGWQFGMVEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Post-Cyclization Bromination

  • Synthesize 1-cyclohexyl-1H-1,2,4-triazole :

    • Follow the solvent-free procedure from ACS Omega, substituting aniline derivatives with cyclohexylamine.

    • Confirm product purity via HPLC (retention time ~2.63 min for analogous compounds).

  • Brominate at Position 3 :

    • React the triazole with NBS (1.1 equiv) in CCl₄ under UV light for 4–6 hours.

    • Purify via silica gel chromatography (eluent: 5% methanol/dichloromethane).

Route 2: In Situ Bromination During Cyclization

  • Use a Brominated Building Block :

    • Replace standard hydrazides with 3-bromo-4-cyclohexylbenzoic acid hydrazide.

    • Cyclize via the one-pot method of Abacı et al., using NaOH to deprotonate and facilitate ring closure.

  • Optimize Reaction Conditions :

    • Extend reflux time to 6 hours for complete cyclization.

    • Monitor reaction progress via FTIR (disappearance of C=O stretches at 1672 cm⁻¹).

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Post-Cyclization60–7520High regioselectivityRequires harsh bromination conditions
In Situ Bromination40–556Fewer purification stepsLimited substrate availability

Post-cyclization bromination offers better control over substitution but demands additional steps. In situ methods, while efficient, rely on accessible brominated precursors.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-cyclohexyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its significant antibacterial and antifungal properties. Research indicates that compounds containing the triazole ring exhibit potent activity against a range of pathogens. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

A study highlighted that certain triazole derivatives possess minimum inhibitory concentrations (MICs) significantly lower than established antibiotics like ciprofloxacin and vancomycin. Specifically, compounds with modifications at the C-3 position of the triazole ring demonstrated enhanced antibacterial activity .

Antifungal Properties
In addition to antibacterial effects, 3-bromo-1-cyclohexyl-1H-1,2,4-triazole and its derivatives have been evaluated for antifungal activity. They have shown efficacy against various fungi including Candida albicans and Aspergillus fumigatus, with some compounds exhibiting MICs in the nanomolar range . The structural modifications in these compounds play a crucial role in their bioactivity.

Agricultural Applications

Pesticides and Fungicides
The agricultural sector has also benefited from the incorporation of triazole compounds. Their ability to inhibit fungal growth makes them suitable candidates for use as fungicides. Research has indicated that triazole derivatives can effectively combat plant pathogens, thereby enhancing crop yield and health .

The use of triazoles in agrochemicals is particularly important as they can help manage diseases caused by fungi that threaten food security. For example, studies have reported that certain triazole-based fungicides outperform traditional treatments in controlling crop diseases .

Material Science Applications

Polymer Chemistry
Triazoles are being explored in material science due to their unique chemical properties. They can serve as building blocks for synthesizing polymers with specific characteristics. The incorporation of triazole units into polymeric materials can enhance their thermal stability and mechanical properties .

Furthermore, research into supramolecular chemistry has revealed that triazoles can participate in hydrogen bonding interactions, making them valuable in designing new materials with tailored functionalities .

Case Studies

Study Findings Applications
Mermer et al. (2020)Synthesized quinolone-triazole hybrids with MIC values lower than standard antibiotics against MRSAAntibacterial agents
Yang & Bao (2020)Developed 1,2,4-triazole derivatives with enhanced bactericidal activity against phytopathogenic bacteriaAgricultural fungicides
Plech et al. (2015)Investigated ciprofloxacin-triazole hybrids showing broad-spectrum antibacterial activityMedicinal applications

Mechanism of Action

The mechanism of action of 3-bromo-1-cyclohexyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The physicochemical and biological properties of triazole derivatives are heavily influenced by substituents. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
3-Bromo-1-cyclohexyl-1H-1,2,4-triazole Br (3), Cyclohexyl (1) C₉H₁₃BrN₃ 255.13 Antimicrobial, enzyme inhibition
3-Bromo-5-methyl-1H-1,2,4-triazole Br (3), CH₃ (5) C₃H₄BrN₃ 169.99 Intermediate for synthesis
3-(2-Bromophenyl)-4-substituted triazole thiones Br (phenyl), thione (4) C₁₀H₇BrN₄S 295.16 Antioxidant, antimicrobial
1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole Br (phenyl), CF₃O (phenyl), CH₃ (3) C₁₀H₇BrF₃N₃O 330.09 Antifungal, crystal engineering
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Br (ethanone), Br (phenyl), CH₃ (5) C₁₁H₉Br₂N₃O 364.02 Anticancer, VIM-2 inhibition

Physicochemical Properties

  • Lipophilicity : The cyclohexyl group in the target compound increases logP compared to methyl or phenyl-substituted analogs, enhancing membrane permeability .
  • Solubility : Bromine and polar substituents (e.g., thiones in ) improve aqueous solubility, whereas trifluoromethoxy groups ( ) reduce it.
  • Thermal Stability : Methyl and trifluoromethyl substituents (e.g., ) enhance thermal stability, critical for materials science applications.

Key Research Findings

Crystallographic Insights

  • Hydrogen Bonding : In 1-[4-bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, C–H···N interactions form zigzag chains, stabilizing the crystal lattice .
  • Conformational Analysis: The bromoethanone group in adopts a planar conformation (Br–C–C=O torsion angle ≈ 0°), optimizing halogen bonding for enzyme inhibition.

Pharmacological Potential

  • Selectivity : Cyclohexyl-substituted triazoles show higher selectivity for fungal CYP51 enzymes compared to human isoforms, reducing off-target toxicity .
  • Synergistic Effects : Combining bromine with thione groups ( ) enhances antioxidant activity (EC₅₀ = 14 µM in DPPH assays).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-bromo-1-cyclohexyl-1H-1,2,4-triazole and its derivatives?

  • Methodological Answer :

  • Nucleophilic substitution : React 1-cyclohexyl-1H-1,2,4-triazole with brominating agents (e.g., NBS or PBr₃) under controlled conditions.

  • Cyclization : Use hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO under reflux (18–24 hours) to form triazole cores, followed by bromination .

  • Purification : Distill under reduced pressure, crystallize with ethanol/water mixtures, and filter solids .

    • Key Considerations :
  • Optimize reaction time and solvent polarity (e.g., DMSO for high-boiling reactions) to improve yield.

  • Monitor intermediates via TLC or HPLC to ensure complete conversion.

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and triazole ring carbons (δ 140–160 ppm).
  • IR : Confirm C-Br stretching (500–600 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 268.11 for C₁₀H₁₀BrN₃O derivatives) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/Br ratios .

Q. What safety protocols are critical when handling brominated triazoles?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile brominating agents (e.g., HBr gas) .
  • Waste Disposal : Collect halogenated waste in approved containers for incineration to avoid environmental release .
  • Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of brominated triazoles?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters .

  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .

  • Validation Tools : Check for voids and disorder using PLATON; analyze hydrogen bonding via Mercury .

    • Example :
ParameterValue for 3-Ethoxy-5-phenyl-1H-1,2,4-triazole
Crystal SystemTriclinic
Space GroupP1
Unit Cell Volume500.2 ų

Q. What strategies are used to evaluate the biological activity of brominated triazole derivatives?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against TYK2 kinases using fluorescence polarization (IC₅₀ determination) .
  • Antimicrobial Testing : Employ broth microdilution (MIC values) against S. aureus or E. coli .
  • SAR Analysis : Correlate substituent effects (e.g., bromine vs. methoxy groups) with activity trends using QSAR models .

Q. How can computational methods predict the physicochemical properties of brominated triazoles?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G+(d,p) level to determine electrostatic potential maps and frontier orbitals .
  • Detonation Properties : Use Kamlet-Jacobs equations to estimate detonation velocity (D) and pressure (P) for energetic derivatives .
  • Solubility Prediction : Apply COSMO-RS to model solvent interactions and identify optimal recrystallization solvents .

Q. How should researchers address contradictions in reported synthetic yields for triazole derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, temperature control).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated species) that reduce yield .
  • DoE Optimization : Apply factorial design to test variables (e.g., catalyst loading, reaction time) and identify critical factors .

Q. What role do solvent effects play in the synthesis of brominated triazoles?

  • Methodological Answer :

  • Polar Protic vs. Aprotic : DMSO enhances nucleophilicity of triazole cores but may promote side reactions; ethanol/water mixtures favor crystallization .

  • Dielectric Constant : High-ε solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

    • Example :
SolventDielectric Constant (ε)Yield (%)
DMSO46.765
Ethanol24.378

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